molecular formula C24H20O5 B11165733 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid

3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No.: B11165733
M. Wt: 388.4 g/mol
InChI Key: IEALTFBHECCPLV-UHFFFAOYSA-N
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Description

3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromene, which is then subjected to a series of reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions can vary widely depending on the specific transformation desired, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters .

Scientific Research Applications

3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and enzymes involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of the naphthylmethoxy group and the chromene core structure contribute to its distinct reactivity and potential biological activities .

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C24H20O5/c1-15-20-9-8-19(13-22(20)29-24(27)21(15)10-11-23(25)26)28-14-16-6-7-17-4-2-3-5-18(17)12-16/h2-9,12-13H,10-11,14H2,1H3,(H,25,26)

InChI Key

IEALTFBHECCPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O

Origin of Product

United States

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